2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Description
2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with ethoxyphenyl, phenylpyrazolyl, and ethanol groups
Properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-2-31-24-10-8-20(9-11-24)17-29-14-13-28(19-23(29)12-15-30)18-22-16-26-27-25(22)21-6-4-3-5-7-21/h3-11,16,23,30H,2,12-15,17-19H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSDKBTQGQFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl and phenylpyrazolyl groups through nucleophilic substitution reactions. The final step involves the addition of the ethanol group via a reduction reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyrazole ring to a pyrazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while reduction of the pyrazole ring would produce pyrazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)-4-(5-phenyl-1H-pyrazol-4-yl)piperazine: Similar structure but lacks the ethanol group.
4-(5-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)piperazine: Similar structure with a methoxy group instead of an ethoxy group.
2-[1-[(4-methoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group and the ethanol moiety in 2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol provides unique chemical properties, such as increased solubility and potential for hydrogen bonding, which can influence its biological activity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
